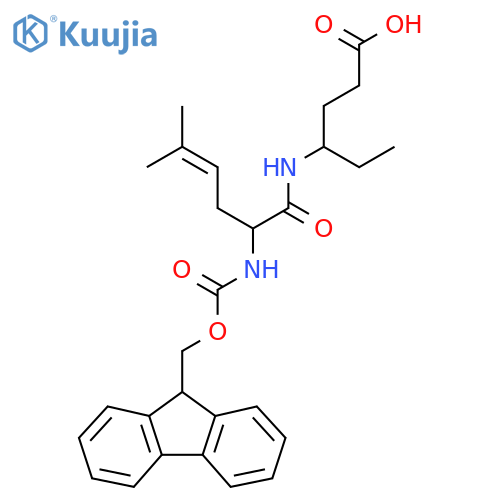Cas no 2171716-52-0 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidohexanoic acid)

2171716-52-0 structure
商品名:4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidohexanoic acid
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidohexanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidohexanoic acid
- 2171716-52-0
- EN300-1551896
- 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]hexanoic acid
-
- インチ: 1S/C28H34N2O5/c1-4-19(14-16-26(31)32)29-27(33)25(15-13-18(2)3)30-28(34)35-17-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-13,19,24-25H,4,14-17H2,1-3H3,(H,29,33)(H,30,34)(H,31,32)
- InChIKey: GIWRDCHRXIBYJC-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C/C=C(\C)/C)C(NC(CC)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 478.24677219g/mol
- どういたいしつりょう: 478.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 12
- 複雑さ: 740
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 5.2
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidohexanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1551896-0.5g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]hexanoic acid |
2171716-52-0 | 0.5g |
$3233.0 | 2023-05-23 | ||
| Enamine | EN300-1551896-100mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]hexanoic acid |
2171716-52-0 | 100mg |
$2963.0 | 2023-09-25 | ||
| Enamine | EN300-1551896-1000mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]hexanoic acid |
2171716-52-0 | 1000mg |
$3368.0 | 2023-09-25 | ||
| Enamine | EN300-1551896-2500mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]hexanoic acid |
2171716-52-0 | 2500mg |
$6602.0 | 2023-09-25 | ||
| Enamine | EN300-1551896-10000mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]hexanoic acid |
2171716-52-0 | 10000mg |
$14487.0 | 2023-09-25 | ||
| Enamine | EN300-1551896-2.5g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]hexanoic acid |
2171716-52-0 | 2.5g |
$6602.0 | 2023-05-23 | ||
| Enamine | EN300-1551896-0.1g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]hexanoic acid |
2171716-52-0 | 0.1g |
$2963.0 | 2023-05-23 | ||
| Enamine | EN300-1551896-5.0g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]hexanoic acid |
2171716-52-0 | 5g |
$9769.0 | 2023-05-23 | ||
| Enamine | EN300-1551896-1.0g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]hexanoic acid |
2171716-52-0 | 1g |
$3368.0 | 2023-05-23 | ||
| Enamine | EN300-1551896-50mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]hexanoic acid |
2171716-52-0 | 50mg |
$2829.0 | 2023-09-25 |
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidohexanoic acid 関連文献
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
2171716-52-0 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidohexanoic acid) 関連製品
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
